4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiazole ring, and a benzyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide are largely determined by the thiazole ring structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound’s interactions with enzymes, proteins, and other biomolecules are influenced by these chemical properties .
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These effects are likely to be mediated through the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to the lack of specific studies on this compound. Thiazole derivatives are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are likely to be influenced by its chemical properties, including its ability to undergo electrophilic and nucleophilic substitution .
Temporal Effects in Laboratory Settings
Thiazole derivatives are generally stable compounds . Long-term effects on cellular function observed in in vitro or in vivo studies would likely depend on the specific biological activities of the compound .
Dosage Effects in Animal Models
Thiazole derivatives are known to exhibit a wide range of biological activities, and their effects can vary with dosage . Toxic or adverse effects at high doses are possible, as with any compound .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are generally lipophilic compounds, which may influence their localization or accumulation within cells .
Subcellular Localization
The compound’s lipophilic nature may influence its distribution within specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a drug candidate for various diseases, focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-23-19(14-29-15)17-8-5-9-18(10-17)24-22(27)20-12-28-13-21(26)25(20)11-16-6-3-2-4-7-16/h2-10,14,20H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDMJWLMIAMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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